molecular formula C13H19BrN4O2 B2719640 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1225-19-0

8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2719640
CAS RN: 1225-19-0
M. Wt: 343.225
InChI Key: QEVNLDXGUVPBSR-UHFFFAOYSA-N
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Description

8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as BW373U86, is a potent and selective agonist for the κ-opioid receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The κ-opioid receptor is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of this receptor by 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in a variety of downstream effects, including the opening of potassium channels and the inhibition of calcium channels. The net effect of these changes is a decrease in neuronal excitability and a decrease in neurotransmitter release.

Biochemical And Physiological Effects

In addition to its effects on neuronal excitability and neurotransmitter release, 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may be relevant to its potential therapeutic applications in neuroinflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione for lab experiments is its high potency and selectivity for the κ-opioid receptor. This allows for precise modulation of this receptor without affecting other opioid receptor subtypes. Additionally, it has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its poor solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One area of interest is its potential therapeutic applications in conditions such as chronic pain, addiction, and neuroinflammation. Additionally, further research is needed to elucidate the precise mechanisms underlying its neuroprotective effects. Finally, there is interest in developing more water-soluble analogs of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione that may be more suitable for clinical use.

Synthesis Methods

The synthesis of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps, starting with the reaction of 7-bromo-1,3-dimethylxanthine with hexylamine to form the corresponding amide. This amide is then reacted with acetic anhydride and sodium acetate to form the acetylated product, which is subsequently deacetylated with sodium hydroxide to yield 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

Scientific Research Applications

8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, addiction treatment, and neuroprotection. It has been shown to have analgesic effects in animal models of acute and chronic pain, and may be useful in the treatment of opioid addiction. Additionally, it has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

8-bromo-7-hexyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O2/c1-4-5-6-7-8-18-9-10(15-12(18)14)16(2)13(20)17(3)11(9)19/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVNLDXGUVPBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-7-hexyl-1,3-dimethylpurine-2,6-dione

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